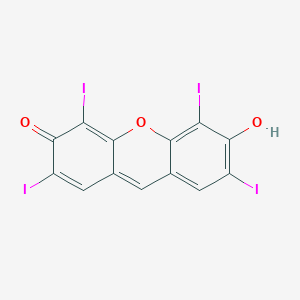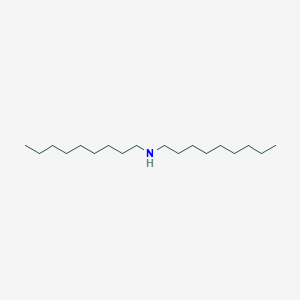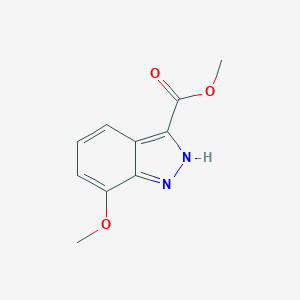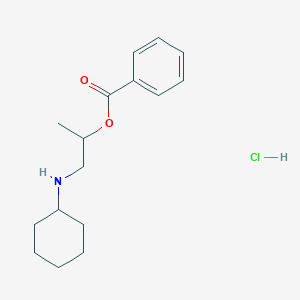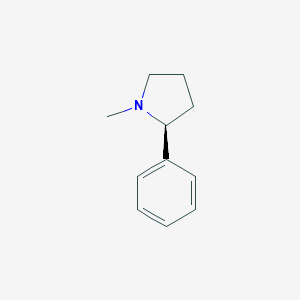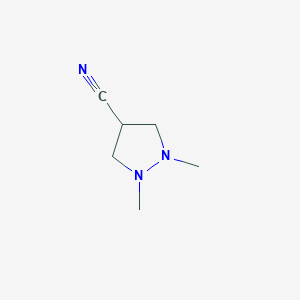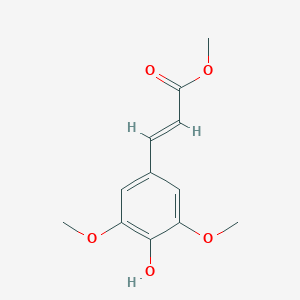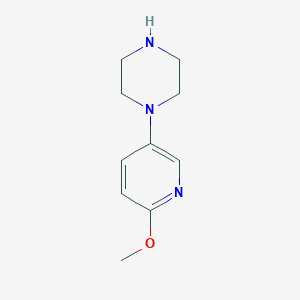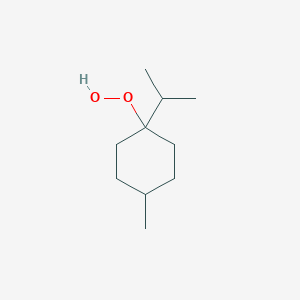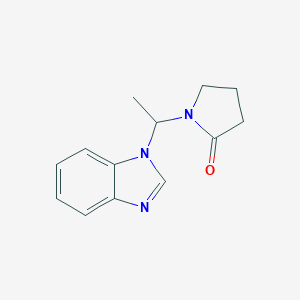
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane is a chemical compound that has attracted significant attention due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to the active site of enzymes, resulting in the inhibition of their activity. It can also bind to specific domains of proteins, resulting in the modulation of their function. The binding of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane to proteins is reversible, allowing for the modulation of protein activity to be controlled.
Efectos Bioquímicos Y Fisiológicos
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, resulting in the modulation of cellular processes such as gene expression, cell cycle progression, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in lab experiments has several advantages. It is a potent and selective inhibitor of certain enzymes, making it a valuable tool for investigating their activity and function. It is also reversible, allowing for the modulation of protein activity to be controlled. However, the limitations of this compound include its potential toxicity and the need for optimization of the reaction conditions to improve the yield of the synthesis process.
Direcciones Futuras
There are several future directions for the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in scientific research. One potential direction is the development of new inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer and inflammation. Furthermore, the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in combination with other inhibitors may provide new insights into the regulation of cellular processes.
Métodos De Síntesis
The synthesis of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves the reaction between 1-(2-Aminoethyl)-2-pyrrolidinone and 1-(2-Bromoethyl)benzimidazole in the presence of a suitable solvent and a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis process can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.
Aplicaciones Científicas De Investigación
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been widely used in scientific research due to its ability to selectively bind to specific proteins and modulate their activity. This compound has been used in various biological studies, including protein-protein interactions, enzyme kinetics, and drug discovery. It has been shown to be effective in inhibiting the activity of certain enzymes such as phosphodiesterase and histone deacetylase, which are involved in various cellular processes.
Propiedades
Número CAS |
149775-62-2 |
|---|---|
Nombre del producto |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
1-[1-(benzimidazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-10(15-8-4-7-13(15)17)16-9-14-11-5-2-3-6-12(11)16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Clave InChI |
HYCKLLPAYBILLD-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
Sinónimos |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



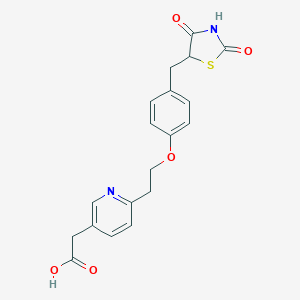
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
